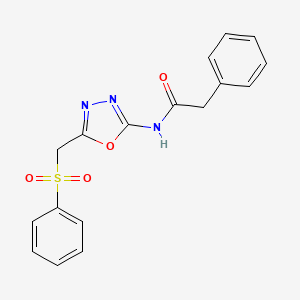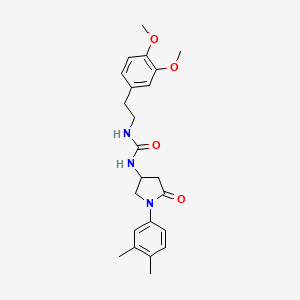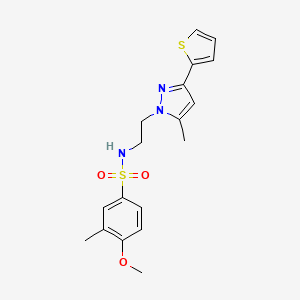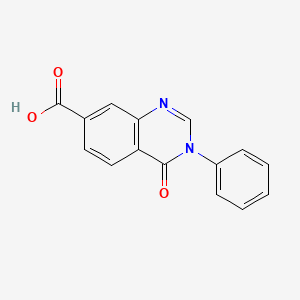
2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide” is a chemical compound with the molecular formula C14H13NO3S .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the title compound, 2-Phenyl-N-(pyrazin-2-yl)acetamide, was prepared by the coupling reaction and the product was crystallized by using a toluene and methanol mixture .Molecular Structure Analysis
The structure of the compound was confirmed by elemental analysis, FTIR, 1H NMR, thermogravimetric analysis, differential thermal analysis, UV-Visible spectroscopy, and single-crystal X-ray diffraction . The compound crystallizes in the monoclinic space group P21/c .Scientific Research Applications
Structural Analysis and Synthesis
The chemical structure of 2-phenyl-N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)acetamide and its derivatives has been a subject of interest due to their potential biological activities. An NMR study on a novel derivative containing the benzimidazole moiety highlighted the structural determination using elemental analysis, IR, and NMR techniques. The study provided detailed insights into the trans and cis isomers of the compound, demonstrating the compound's structural complexity and potential for diverse biological activities (Li Ying-jun, 2012).
Antimicrobial Activity
A significant area of research involving this compound derivatives is their antimicrobial properties. Studies have synthesized various N-substituted derivatives and evaluated their efficacy against Gram-negative and Gram-positive bacteria. These compounds have shown moderate to significant antimicrobial activity, indicating their potential as lead compounds for developing new antibacterial agents (H. Khalid et al., 2016).
Pharmacological Evaluation
Pharmacological evaluations of 1,3,4-oxadiazole and acetamide derivatives, including those related to this compound, have shown diverse biological activities. These activities range from antibacterial to anti-enzymatic potentials, with some compounds demonstrating low hemolytic activity, suggesting their safety and efficacy for further development (K. Nafeesa et al., 2017).
Antioxidant Properties
The antioxidant capacity of derivatives has been explored, with some studies indicating that specific modifications to the this compound structure could enhance radical-scavenging activity. This suggests potential applications in developing antioxidant therapies or protective agents against oxidative stress-related diseases (E. Darwish et al., 2014).
Anti-cancer Potential
Research has also delved into the anti-cancer potential of this compound derivatives. Through design, synthesis, and pharmacological evaluation, certain derivatives have been identified as inhibitors of specific cancer-related proteins, offering a promising avenue for developing targeted cancer therapies (Ishan I. Panchal et al., 2020).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways, including those involved in cell signaling, inflammation, and apoptosis .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Similar compounds have been reported to exhibit anti-proliferative effects, indicating potential cytotoxic activity .
Properties
IUPAC Name |
N-[5-(benzenesulfonylmethyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-15(11-13-7-3-1-4-8-13)18-17-20-19-16(24-17)12-25(22,23)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKGZCOTRBXJGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2374558.png)


![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride](/img/structure/B2374561.png)
![4-[4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl]-1H-indole](/img/structure/B2374562.png)
![2,4-dimethyl-N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2374564.png)

![4-(benzylthio)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide](/img/structure/B2374567.png)


![8-bromo-10-methoxy-2-methyl-3-(o-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2374572.png)
![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2374573.png)
![(E)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2374576.png)
